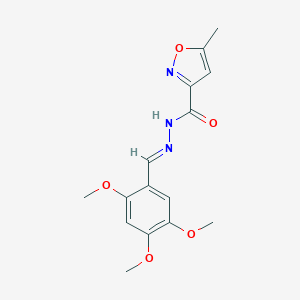![molecular formula C21H15F2N5O2 B454331 [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B454331.png)
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone is a complex organic compound with a unique structure that combines a pyridine ring, a pyrazolopyrimidine moiety, and an oxime functional group
Preparation Methods
The synthesis of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves multiple steps, including the formation of the pyridine ring, the pyrazolopyrimidine core, and the oxime group. The synthetic route typically starts with the preparation of 1-(4-pyridinyl)ethanone, followed by the introduction of the pyrazolopyrimidine moiety through a series of condensation and cyclization reactions. The final step involves the formation of the oxime group by reacting the ketone with hydroxylamine under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazolopyrimidine rings.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone can be compared with other similar compounds, such as:
1-(3-pyridinyl)ethanone: A similar compound with a different position of the pyridine ring, leading to different chemical and biological properties.
1-(4-pyridinyl)ethanone: A simpler compound without the pyrazolopyrimidine and oxime groups, used as a precursor in the synthesis of more complex molecules.
Pyrazolopyrimidine derivatives: A class of compounds with similar core structures but different substituents, leading to a wide range of applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15F2N5O2 |
|---|---|
Molecular Weight |
407.4g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino] 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H15F2N5O2/c1-13(14-7-9-24-10-8-14)27-30-21(29)16-12-25-28-18(19(22)23)11-17(26-20(16)28)15-5-3-2-4-6-15/h2-12,19H,1H3/b27-13+ |
InChI Key |
AQXBLQSSDLXXAX-UVHMKAGCSA-N |
SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)/C4=CC=NC=C4 |
Canonical SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B454252.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B454254.png)
![4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454255.png)
![ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454257.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propenylidene]benzohydrazide](/img/structure/B454258.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-nitro-5-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454259.png)
![ethyl (2Z)-2-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-ca](/img/structure/B454260.png)
![ethyl (2Z)-2-[3-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B454261.png)
![N'-[1-(1-adamantyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B454265.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454268.png)
![2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454269.png)
![2-(1-adamantyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454270.png)
![3-(dimethylamino)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454271.png)
